molecular formula C17H19ClFNO4S B2600326 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 1704629-96-8

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2600326
CAS No.: 1704629-96-8
M. Wt: 387.85
InChI Key: MREVORLWZRLECN-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research and development purposes. This compound is of significant interest in medicinal chemistry, particularly in the exploration of novel kinase inhibitors . The benzenesulfonamide pharmacophore is a privileged structure in drug discovery, often contributing to high-affinity binding with biological targets. The structural motif of a 3-chloro-4-fluoro benzene ring linked to a sulfonamide group is found in compounds investigated for targeting key signaling pathways . Specifically, this core structure is associated with inhibitors of the phosphatidylinositol-3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various human cancers, including brain, colon, endometrial, breast, and prostate cancers . The chemical structure of this reagent, which features a p-tolyl group and a hydroxyethoxy side chain, suggests potential for enhanced solubility and interaction with specific enzyme isoforms. Researchers can utilize this compound as a key intermediate or a starting point for the synthesis of more complex molecules, or as a biochemical tool for studying cellular proliferation and signal transduction mechanisms. Its value lies in its application for structure-activity relationship (SAR) studies to develop new therapeutic agents with privileged scaffolds .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO4S/c1-12-2-4-13(5-3-12)17(24-9-8-21)11-20-25(22,23)14-6-7-16(19)15(18)10-14/h2-7,10,17,20-21H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVORLWZRLECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nucleophilic Substitution: Introduction of the chloro and fluoro groups onto a benzene ring through nucleophilic substitution reactions.

    Sulfonation: The benzene ring is then sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The hydroxyethoxy and p-tolyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antibacterial Properties
Benzenesulfonamides, including 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, are known for their biological activities, especially as antibacterial agents. The sulfonamide functional group is crucial for its mechanism of action, which typically involves inhibition of bacterial folate synthesis, thereby limiting bacterial growth. Research indicates that this compound may exhibit enhanced antibacterial activity compared to simpler sulfonamide derivatives due to its structural complexity and improved solubility .

Potential Anti-inflammatory Effects
The compound's unique combination of halogen substituents may also confer anti-inflammatory properties. Studies have shown that certain benzenesulfonamides can inhibit inflammatory pathways, making this compound a candidate for further research in treating inflammatory conditions .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the introduction of halogen atoms and the hydroxyethoxy side chain. The specific synthetic routes can significantly influence the yield and purity of the final product, which is essential for its application in pharmacological studies .

Applications in Drug Development

Drug Design and Optimization
The structural features of this compound make it a valuable candidate for drug design. The presence of a hydroxyethoxy group can enhance solubility and bioavailability, crucial factors in drug formulation. Researchers are exploring modifications to this compound to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity .

Case Studies in Antiviral Research
While primarily studied for antibacterial applications, there is emerging interest in the antiviral potential of compounds similar to this compound. For instance, modifications in the benzenesulfonamide structure have shown promising results against various viral infections, indicating potential pathways for developing antiviral therapies .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-FluorobenzenesulfonamideFluorine substitution on benzeneAntibacterial activity
3-Chloro-N-(p-tolyl)benzenesulfonamideChlorine and p-tolyl substituentPotential anti-inflammatory effects
5-Amino-2-chloro-N,N-dimethylsulfamoylbenzeneAmino group additionEnhanced solubility and bioavailability

The comparative analysis highlights how the unique combination of substituents in this compound may lead to distinct pharmacological profiles compared to other benzenesulfonamides .

Future Directions and Research Opportunities

Given its promising biological activities and unique structural characteristics, further research is warranted to explore:

  • Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its antibacterial and potential anti-inflammatory effects.
  • Pharmacokinetic Profiling : Investigating how modifications to the structure affect absorption, distribution, metabolism, and excretion (ADME) properties.
  • Clinical Trials : Exploring the efficacy of this compound in clinical settings for treating bacterial infections or inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)sulfonyl]benzenesulfonamide ()

  • Key Features :
    • Dual sulfonamide groups (unlike the single sulfonamide in the target compound).
    • 4-Fluoro and 2,3-dimethylphenyl substituents.
  • However, this may reduce membrane permeability compared to the target compound’s single sulfonamide and hydrophilic hydroxyethoxy group.

N-Benzyl-2-(3-Chloro-4-Hydroxyphenyl)acetamide Derivatives ()

  • Key Features: 3-Chloro-4-hydroxyphenyl core with an acetamide side chain. Example: Crystal structure (Monoclinic, P2₁) with Mr = 275.72.
  • Comparison :
    • The hydroxyl group in these derivatives may improve solubility but lacks the sulfonamide moiety’s electronegative "warhead," which is critical for enzyme inhibition. The target compound’s hydroxyethoxy group offers similar solubility advantages with added conformational flexibility.

Thiazole-Containing Sulfonamides (–2)

  • Key Features: Compounds 10b and 15d feature thiazole rings and arylhydrazono groups. Example: 4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide.
  • However, the hydroxyethoxy group in the target may improve aqueous solubility, a common limitation of thiazole-based sulfonamides.

N-(Phenylsulfonyl)-N-(2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)-2-(p-Tolyl)ethyl)benzenesulfonamide ()

  • Key Features :
    • Bulky tetramethylpiperidinyloxy substituent.
    • p-Tolyl group shared with the target compound.
  • Comparison :
    • The steric bulk of the piperidinyloxy group may hinder binding to compact active sites, whereas the target’s hydroxyethoxy chain balances hydrophilicity and steric accessibility.

Research Implications

  • Target Compound Advantages :
    • The hydroxyethoxy group addresses solubility challenges common in sulfonamides, while the p-tolyl group may enhance target affinity through hydrophobic interactions.
    • Structural flexibility allows for adaptation to enzyme active sites, contrasting with rigid thiazole or dual sulfonamide derivatives.
  • Limitations :
    • Lack of heterocyclic moieties (e.g., thiazole) may reduce metal-binding efficacy compared to –2 compounds.

Biological Activity

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic compound in the class of benzenesulfonamides, characterized by its unique chemical structure which includes a chloro and fluoro substituent. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H20ClFNO3S\text{C}_{16}\text{H}_{20}\text{ClFNO}_3\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines. Below are detailed findings from diverse studies:

Antimicrobial Activity

  • Inhibition of Bacterial Growth :
    • The compound has shown effective antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum Inhibitory Concentrations (MICs) reported range from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus .
    • It demonstrated bactericidal action, inhibiting protein synthesis pathways, which is crucial for bacterial growth and replication.
  • Biofilm Formation Inhibition :
    • The compound exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) ranged from 62.216 to 124.432 μg/mL . This is particularly relevant in clinical settings where biofilms contribute to persistent infections.

Anticancer Activity

  • Cell Line Studies :
    • Preliminary studies on various cancer cell lines have indicated that the compound may induce apoptosis and inhibit cell proliferation. Specific IC50 values were not provided in the available literature, but comparative studies suggest it performs better than several known chemotherapeutic agents .

The mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : Similar to other sulfonamides, it may interfere with bacterial folate synthesis, essential for nucleic acid production.
  • Disruption of Biofilm Integrity : By inhibiting the synthesis of extracellular polymeric substances (EPS), it reduces biofilm formation, enhancing susceptibility to antibiotics .

Case Studies

  • Clinical Isolate Testing :
    • In a study involving clinical isolates of MRSA, the compound was tested alongside standard antibiotics like ciprofloxacin. Results indicated a synergistic effect when used in combination with other antimicrobial agents, enhancing overall efficacy against resistant strains .
  • Toxicological Assessments :
    • Toxicological evaluations have shown that while the compound possesses antimicrobial activity, its cytotoxic effects on human cells remain minimal at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

Data Summary Table

PropertyValue/Observation
Molecular FormulaC₁₆H₂₀ClFNO₃S
Antimicrobial MIC (S.aureus)15.625–62.5 μM
Antimicrobial MBIC (MRSA)62.216–124.432 μg/mL
Anticancer ActivityInduces apoptosis; inhibits proliferation
ToxicityMinimal at therapeutic concentrations

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the benzenesulfonamide core may be functionalized using a hydroxyethoxy-p-tolyl ethyl amine intermediate under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K2_2CO3_3) to promote sulfonamide bond formation . Optimization involves varying catalysts (e.g., Pd for cross-coupling), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring via HPLC or TLC ensures intermediate purity .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?

  • Methodological Answer : Use a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., distinguishing chloro/fluoro on the benzene ring) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous sulfonamides .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities .

Q. What initial biological screening assays are appropriate to evaluate its potential therapeutic activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., fluorogenic substrates).
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Replicate Under Standardized Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and assay temperature .
  • Meta-Analysis : Pool data from independent studies to identify outliers or confounding factors (e.g., batch-to-batch compound variability) .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace chloro with bromo, alter hydroxyethoxy chain length) and compare activity .
  • Computational Docking : Use software like AutoDock to predict interactions with target proteins (e.g., sulfonamide binding to zinc in carbonic anhydrase) .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify essential moieties (e.g., p-tolyl group for hydrophobic interactions) .

Q. What methodologies assess the environmental fate and degradation products of this compound?

  • Methodological Answer :
  • Photodegradation Studies : Expose to UV light in aqueous solutions (pH 4–9) and analyze by LC-MS/MS to identify breakdown products .
  • Biodegradation Assays : Incubate with soil microbiota or liver microsomes to track metabolic pathways (e.g., hydroxylation, sulfonamide cleavage) .
  • Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

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